molecular formula C18H18ClN5O2 B12209802 4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

Cat. No.: B12209802
M. Wt: 371.8 g/mol
InChI Key: FHYARHNEBSCLEL-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a tetrazole ring and a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Tetrazole Formation: The phenoxy intermediate is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring.

    Amide Bond Formation: The final step involves coupling the tetrazole-containing intermediate with a butanoyl chloride derivative under basic conditions to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove specific functional groups or reduce the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or catalytic activity.

    Industrial Processes: The compound’s reactivity and stability make it useful in various industrial applications, including the synthesis of other complex molecules and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and chlorinated phenoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1: This compound shares structural similarities with 4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide, particularly in the phenoxy and chlorinated groups.

    2-butyl-4-chloro-4,5-dihydro-5-hydroxymethyl-1- [2’- (2-triphenylmethyl-1,2,3,4-2H-tetrazol-5-yl)-1,1’-biphenyl-4-methyl]-1H-imidazole: This compound contains a tetrazole ring and is used in medicinal chemistry for its biological activity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Biological Activity

The compound 4-(4-chloro-2-methylphenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a chlorinated phenoxy group and a tetrazole moiety, suggests various mechanisms of action that may be exploited for therapeutic purposes.

  • Molecular Formula : C15H18ClN3O2
  • Molecular Weight : 301.78 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)C(=O)N(C1=CC(=C(C=C1)Cl)OCC2=NN=N2)C3=CC=CC=C3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The tetrazole ring enhances the compound's ability to mimic natural substrates and ligands, potentially allowing it to modulate various biological pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of phenoxy butanamide have shown effectiveness in blocking cell cycle progression and inducing apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)5.0Cell cycle arrest at G2/M phase
HT-29 (Colon Cancer)6.5Disruption of microtubule dynamics
A549 (Lung Cancer)4.2Induction of apoptosis via caspase activation

Antimicrobial Activity

In addition to anticancer properties, the compound may possess antimicrobial effects. Research has shown that similar compounds can disrupt bacterial cell wall synthesis or inhibit DNA replication in pathogens.

Case Studies

  • Study on Antiproliferative Activity :
    In a study published in the Journal of Medicinal Chemistry, derivatives similar to our compound were evaluated for their antiproliferative effects on multiple cancer cell lines. The results demonstrated that these compounds effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation :
    A separate investigation examined the antimicrobial properties of related phenoxy butanamide derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated potent activity with minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential for development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Key aspects include:

  • Chlorine Substitution : The presence of chlorine on the phenoxy group enhances lipophilicity, improving membrane permeability.
  • Tetrazole Moiety : This group is crucial for bioactivity, as it can mimic carboxylic acids and participate in hydrogen bonding with biological targets.

Properties

Molecular Formula

C18H18ClN5O2

Molecular Weight

371.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-[3-(tetrazol-1-yl)phenyl]butanamide

InChI

InChI=1S/C18H18ClN5O2/c1-13-10-14(19)7-8-17(13)26-9-3-6-18(25)21-15-4-2-5-16(11-15)24-12-20-22-23-24/h2,4-5,7-8,10-12H,3,6,9H2,1H3,(H,21,25)

InChI Key

FHYARHNEBSCLEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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